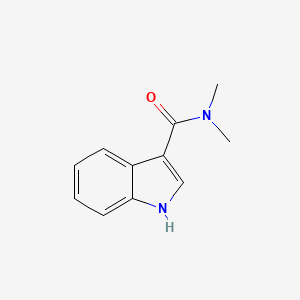

N,N-dimethyl-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a derivative of indole, a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of indole derivatives, including “N,N-dimethyl-1H-indole-3-carboxamide”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1H-indole-3-carboxamide” consists of a core indole structure with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 .Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-indole-3-carboxamide” has a molecular weight of 188.23 . It is a powder at room temperature . The melting point is between 235-236°C . The predicted boiling point is 395.7±15.0°C and the predicted density is 1.0±0.06 g/cm3 .Applications De Recherche Scientifique

Antiviral Applications

N,N-dimethyl-1H-indole-3-carboxamide derivatives have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . These findings suggest potential use in developing antiviral therapies.

Anti-Inflammatory Applications

Indole derivatives, including N,N-dimethyl-1H-indole-3-carboxamide, have been associated with anti-inflammatory activities. They are found to inhibit enzymes and receptors involved in inflammatory processes, which could be beneficial in treating conditions like arthritis .

Anticancer Applications

Research has indicated that indole carboxamide scaffolds can be effective in cancer treatment. They are involved in the inhibition of cell proliferation and inducing apoptosis in various cancer cell lines, making them candidates for anticancer drug development .

Anti-HIV Applications

Indole derivatives have been explored for their potential to act against HIV-1. Molecular docking studies suggest that these compounds can bind to and inhibit enzymes critical for the HIV lifecycle, offering a pathway for new HIV treatments .

Antioxidant Applications

The indole nucleus is known for its antioxidant properties. N,N-dimethyl-1H-indole-3-carboxamide and its derivatives may contribute to neutralizing free radicals and protecting cells from oxidative stress, which is crucial for preventing chronic diseases .

Antimicrobial Applications

Indole carboxamides have shown promise as antimicrobial agents. Their ability to form hydrogen bonds with enzymes and proteins can inhibit microbial activity, which is useful in combating bacterial infections .

Antitubercular Applications

Given the need for new treatments against tuberculosis, indole derivatives have been investigated for their antitubercular activity. They offer a structural framework for developing drugs that can target Mycobacterium tuberculosis .

Antidiabetic Applications

Indole-based compounds have been studied for their potential in managing diabetes. They may act as enzyme inhibitors, influencing glucose metabolism and insulin signaling pathways, which can help in controlling blood sugar levels .

Safety and Hazards

Orientations Futures

The future directions for “N,N-dimethyl-1H-indole-3-carboxamide” and other indole derivatives are promising. They are often considered as a “privileged scaffold” within the drug discovery arena . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mécanisme D'action

Target of Action

N,N-dimethyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

The presence of the carboxamide moiety in indole derivatives, such as N,N-dimethyl-1H-indole-3-carboxamide, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins , leading to various biological effects.

Biochemical Pathways

Indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like N,N-dimethyl-1H-indole-3-carboxamide can affect a variety of biochemical pathways, leading to diverse downstream effects.

Propriétés

IUPAC Name |

N,N-dimethyl-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIIKMCXRMYOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1H-indole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)

![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2867709.png)